([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone
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Overview
Description
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group and a methoxyphenyl group attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methoxybenzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually conducted in an anhydrous solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
Biphenyl+4-Methoxybenzoyl chlorideAlCl3([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of and .
Reduction: Formation of .
Substitution: Formation of halogenated derivatives such as .
Scientific Research Applications
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone: can be compared with other aromatic ketones such as:
- Benzophenone
- 4-Methoxybenzophenone
- 4-Hydroxybenzophenone
Uniqueness
The presence of both biphenyl and methoxyphenyl groups in ([1,1’-Biphenyl]-4-yl)(4-methoxyphenyl)methanone imparts unique electronic and steric properties, making it distinct from other aromatic ketones
Properties
CAS No. |
79447-11-3 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O2/c1-22-19-13-11-18(12-14-19)20(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
IZHWFICUUKVHIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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